molecular formula C37H36FN7O6S B610430 Rebastinib tosylate CAS No. 1033893-29-6

Rebastinib tosylate

Cat. No.: B610430
CAS No.: 1033893-29-6
M. Wt: 725.8 g/mol
InChI Key: ARPBZBAWXAVDCE-UHFFFAOYSA-N
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Preparation Methods

Rebastinib tosylate is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Rebastinib tosylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Rebastinib tosylate exerts its effects by inhibiting multiple tyrosine kinases. It binds to the Bcr-Abl fusion oncoprotein, preventing its activation and subsequent signaling. Additionally, it inhibits Src family kinases and receptor tyrosine kinases TIE-2 and VEGFR-2, which are involved in angiogenesis and cellular responses . The inhibition of these kinases disrupts critical pathways in cancer cell proliferation and survival .

Comparison with Similar Compounds

Rebastinib tosylate is unique due to its broad spectrum of kinase inhibition and its potential activity against T315I Bcr-Abl mutant kinases. Similar compounds include:

This compound stands out due to its ability to inhibit multiple kinases and its potential efficacy against resistant cancer mutations .

Properties

CAS No.

1033893-29-6

Molecular Formula

C37H36FN7O6S

Molecular Weight

725.8 g/mol

IUPAC Name

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10)

InChI Key

ARPBZBAWXAVDCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rebastinib Tosylate;  DCC-2036;  DP-1919;  DP 1919TO;  DCC 2036; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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